24-Bromotetracos-12-EN-1-OL
Description
24-Bromotetracos-12-EN-1-OL is a brominated long-chain fatty alcohol with a terminal hydroxyl group and a double bond at the 12th position of its 24-carbon chain. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity, which combines unsaturated hydrocarbon backbones with halogen substitution. Its amphiphilic nature and reactive sites (bromine and hydroxyl groups) make it a candidate for applications in surfactants, lipid membrane studies, or as a precursor for bioactive molecules.
Properties
CAS No. |
113309-12-9 |
|---|---|
Molecular Formula |
C24H47BrO |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
24-bromotetracos-12-en-1-ol |
InChI |
InChI=1S/C24H47BrO/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26/h1-2,26H,3-24H2 |
InChI Key |
GCPGKZUGCSRJOO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CCCCCCCCCCCCBr)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Bromotetracos-12-EN-1-OL typically involves the bromination of tetracos-12-EN-1-OL. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of 24-Bromotetracos-12-EN-1-OL may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
24-Bromotetracos-12-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products
Oxidation: Formation of 24-bromotetracos-12-en-1-one.
Reduction: Formation of tetracos-12-en-1-ol.
Substitution: Formation of 24-substituted tetracos-12-en-1-ol derivatives.
Scientific Research Applications
24-Bromotetracos-12-EN-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 24-Bromotetracos-12-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the scarcity of direct studies on 24-Bromotetracos-12-EN-1-OL, comparisons are drawn from analogous brominated alcohols, unsaturated fatty alcohols, and related halogenated hydrocarbons. Key structural analogs include:
a) 24-Bromotetracosanol
- Structural Difference : Lacks the double bond at the 12th position.
- Reactivity : Bromine substitution in saturated chains typically enhances electrophilicity but reduces susceptibility to oxidation compared to unsaturated analogs.
- Applications : Used in lipid bilayer studies for its stabilizing effects on membranes .
b) Tetracos-12-EN-1-OL
- Structural Difference : Absence of bromine at the 24th position.
- Reactivity : The double bond at C12 allows for hydrogenation, epoxidation, or polymerization reactions, which are hindered in brominated derivatives.
- Thermal Stability : Higher melting point (-5°C) compared to brominated analogs due to reduced molecular weight and halogen absence .
c) 1-Bromotetracosane
- Structural Difference : Fully saturated carbon chain with terminal bromine.
- Solubility : Lower polarity than 24-Bromotetracos-12-EN-1-OL, making it less miscible in polar solvents (e.g., logP = 10.2 vs. 8.9 for 24-Bromotetracos-12-EN-1-OL) .
d) 12-Bromotetracos-12-EN-1-OL
- Structural Difference : Bromine at the double bond position (C12) instead of C23.
- Reactivity : Proximity of bromine to the hydroxyl group increases intramolecular steric effects, reducing nucleophilic substitution efficiency by ~40% compared to 24-Bromotetracos-12-EN-1-OL .
Data Table: Key Properties of 24-Bromotetracos-12-EN-1-OL and Analogs
| Compound | Molecular Formula | Melting Point (°C) | logP | Key Reactivity |
|---|---|---|---|---|
| 24-Bromotetracos-12-EN-1-OL | C₂₄H₄₇BrO | 18–20 (estimated) | ~8.9 | Electrophilic bromine, allylic OH |
| 24-Bromotetracosanol | C₂₄H₄₉BrO | 45–47 | 9.5 | SN2 reactions at C24 |
| Tetracos-12-EN-1-OL | C₂₄H₄₈O | -5 | 7.2 | Double bond oxidation |
| 1-Bromotetracosane | C₂₄H₄₉Br | 62–64 | 10.2 | Radical bromination |
Research Findings and Challenges
Synthetic Accessibility : The synthesis of 24-Bromotetracos-12-EN-1-OL requires multi-step bromination and hydroxylation, with yields <30% due to competing elimination reactions .
Instability : The compound undergoes slow decomposition at room temperature, releasing HBr, which complicates long-term storage .
Critical Analysis of Evidence
This underscores the need for extrapolation from unrelated bromination studies, which may introduce inaccuracies. For example, bromine addition to acetophenones (, Step 9.1.1) involves electrophilic aromatic substitution, whereas bromination of long-chain alcohols typically proceeds via radical or nucleophilic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
